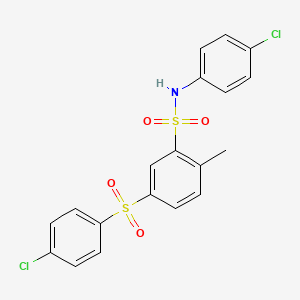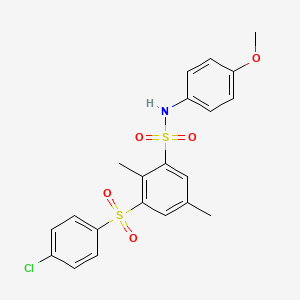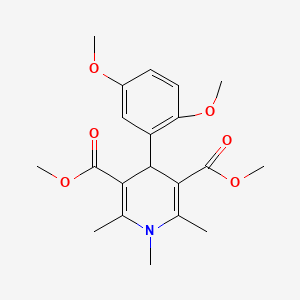![molecular formula C16H8BrN3O3S B3565233 (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-10-bromo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B3565233.png)
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-10-bromo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one
Vue d'ensemble
Description
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-10-bromo-5-thia-2,7,12-triazatricyclo[64002,6]dodeca-1(8),6,9,11-tetraen-3-one is a complex organic compound with a unique structure that includes a benzodioxole ring, a bromine atom, and a triazatricyclo framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-10-bromo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one typically involves multiple steps, starting with the preparation of the benzodioxole ring and the triazatricyclo framework. The reaction conditions often require the use of specific catalysts and solvents to ensure the correct formation of the compound. For example, the use of dichloromethane (DCM) as a solvent and specific temperature controls are crucial in the synthesis process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and purity. This could include the use of continuous flow reactors and advanced purification methods such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-10-bromo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents. The conditions often involve controlled temperatures and the use of specific solvents to ensure the reactions proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield a more oxidized form of the compound, while reduction may result in a more reduced form.
Applications De Recherche Scientifique
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-10-bromo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-10-bromo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Thioesters: Compounds containing a sulfur atom bonded to an ester group.
Uniqueness
What sets (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-10-bromo-5-thia-2,7,12-triazatricyclo[64002,6]dodeca-1(8),6,9,11-tetraen-3-one apart is its complex structure, which includes multiple functional groups and a unique triazatricyclo framework
Propriétés
IUPAC Name |
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-10-bromo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrN3O3S/c17-9-5-10-14(18-6-9)20-15(21)13(24-16(20)19-10)4-8-1-2-11-12(3-8)23-7-22-11/h1-6H,7H2/b13-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWYYZXLWODKIG-PQMHYQBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N4C5=C(C=C(C=N5)Br)N=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N4C5=C(C=C(C=N5)Br)N=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N'-bis(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B3565181.png)
![N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B3565187.png)
![2,6-Bis(3,4-dimethylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B3565190.png)
![N-(3-acetylphenyl)-2-{4-[(3-acetylphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B3565199.png)
![N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]diacetamide](/img/structure/B3565210.png)
![N-(4-methoxyphenyl)-2-{4-[(4-methoxyphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B3565217.png)
![4-[[2-(4-bromophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-5-methyl-2-(3-methylphenyl)pyrazol-3-one](/img/structure/B3565224.png)

![2-{(E)-1-[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-BENZOTHIOPHEN-3(2H)-ONE](/img/structure/B3565226.png)
![2-[(3-cyano-4-methyl-6-oxo-1,6-dihydro-2-pyridinyl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3565249.png)
![ethyl 6-amino-5-cyano-3-ethylspiro[2H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-1'-carboxylate](/img/structure/B3565257.png)

